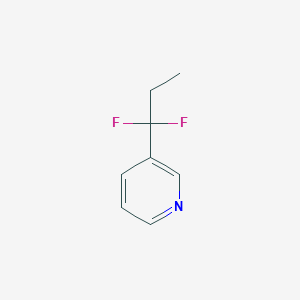

3-(1,1-Difluoropropyl)pyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-(1,1-difluoropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIGYYZPCODXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,1 Difluoropropyl Pyridine and Analogous Fluorinated Pyridines

Direct Fluorination Strategies on Pyridine (B92270) Ring Systems

Direct fluorination involves the introduction of fluorine onto a pre-formed pyridine or pyridine derivative. This approach is often favored for late-stage functionalization in drug discovery programs.

Site-Selective C–H Fluorination Approaches

Direct conversion of a carbon-hydrogen (C–H) bond to a carbon-fluorine (C–F) bond represents an efficient and atom-economical strategy for synthesizing fluorinated pyridines. Significant progress has been made in developing reagents and methods that can achieve high site-selectivity.

One notable method employs silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net This reaction typically occurs at ambient temperature and demonstrates exclusive selectivity for the C–H bond adjacent to the ring nitrogen (the C2 position). nih.govorgsyn.org The reaction is tolerant of various functional groups and provides a rapid route to 2-fluoropyridines. nih.govthieme-connect.com The mechanism is inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net The hygroscopic nature of AgF₂ necessitates careful handling, though procedures for conducting the reaction without rigorous exclusion of air and moisture have been developed. orgsyn.orgacs.org

Another strategy involves the use of Zincke imine intermediates to achieve fluorination at the C3-position of pyridines. acs.org This approach utilizes ring-opened intermediates that undergo regioselective C–F bond formation with electrophilic fluorinating reagents, followed by ring closure to yield the 3-fluoropyridine product. acs.org This method is compatible with a wide array of pyridine substitution patterns and functional groups. acs.org

Visible-light-mediated, metal-free C–H fluorination has also emerged as a powerful technique. chinesechemsoc.org This approach can achieve high site-selectivity on various heteroarenes, including pyridines, offering a milder alternative to metal-mediated processes. chinesechemsoc.org For 3-substituted pyridines, these photochemical methods often preferentially yield the 2-fluoro-3-substituted product. chinesechemsoc.org

| Reagent/Method | Position of Fluorination | Key Features |

| Silver(II) Fluoride (AgF₂) | C2 (adjacent to N) | Ambient temperature, high selectivity, tolerant of functional groups. nih.govorgsyn.org |

| Zincke Imine Intermediates | C3 | Regioselective C-F bond formation on a ring-opened intermediate. acs.org |

| Visible Light/Photocatalyst-free | C2 | Metal-free conditions, high site-selectivity. chinesechemsoc.org |

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Sources on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for introducing fluorine into aromatic rings, including pyridine systems. This reaction involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion.

The SNAr reactions of 2- or 4-halopyridines are a site-specific route to substituted pyridines. acs.orgnih.gov Fluoropyridines are particularly effective substrates for SNAr, reacting significantly faster than their chloro- or bromo-analogues due to the high electronegativity of fluorine which activates the ring towards nucleophilic attack. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This increased reactivity allows for milder reaction conditions. nih.gov

The combination of a C–H fluorination step followed by an SNAr reaction provides a powerful two-step process for the late-stage functionalization of pyridines at the position alpha to the nitrogen. acs.orgnih.gov This tandem approach allows for the installation of a diverse array of nitrogen, oxygen, sulfur, and carbon-based functional groups. acs.orgnih.gov

The nitro group can also serve as an effective leaving group in SNAr reactions for the synthesis of fluorinated pyridines. mdpi.comresearchgate.net For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by treatment with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). mdpi.com This demonstrates that the nitropyridine pathway can be a convenient strategy for nucleophilic fluorination. mdpi.comresearchgate.net Halogen exchange, or the "Halex" reaction, is another common SNAr application where a chlorine atom on a pyridine ring is replaced by fluorine using an alkali-metal fluoride like potassium fluoride (KF) in an aprotic solvent at elevated temperatures. googleapis.com

| Substrate | Leaving Group | Fluoride Source | Key Features |

| 2- or 4-Halopyridines | Halogen (Cl, Br) | Alkali metal fluoride | Fluoropyridines are more reactive substrates than chloropyridines. acs.orgnih.gov |

| 3-Nitropyridine derivatives | Nitro (-NO₂) | Cesium Fluoride (CsF) | Good leaving group ability of the nitro group. mdpi.comresearchgate.net |

| Chloropyridines | Chlorine (-Cl) | Potassium Fluoride (KF) | Halogen exchange reaction, often requiring high temperatures. googleapis.com |

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.orgyoutube.com Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical sources for electrophilic fluorine. wikipedia.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are generally stable, safe, and effective. wikipedia.orgnih.gov

The direct electrophilic fluorination of pyridine itself is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, this strategy can be successfully applied to more electron-rich pyridine derivatives or precursors like dihydropyridines. nih.gov For example, 1,2-dihydropyridines react with Selectfluor® in acetonitrile to yield fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then be easily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov

This approach provides access to various substituted fluoropyridines. The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the desired fluorinated dihydropyridine intermediate. nih.gov

| Reagent | Substrate | Product | Key Features |

| Selectfluor® | 1,2-Dihydropyridines | Fluorinated 3,6-dihydropyridines | Intermediate is converted to fluorinated pyridine via HF elimination. nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes/heterocycles | Fluorinated arenes/heterocycles | A common, effective N-F electrophilic fluorinating agent. wikipedia.org |

Construction of the Pyridine Ring Incorporating Fluorinated Building Blocks

An alternative to direct fluorination is to construct the pyridine ring from acyclic precursors that already contain the desired fluorine atoms or fluorinated groups. This approach offers excellent control over the position of fluorine substitution.

Multi-Component Reaction Approaches for Fluorinated Pyridines

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org This strategy is well-suited for the synthesis of libraries of structurally diverse compounds, including fluorinated pyridines. rsc.orgtaylorfrancis.com

An example is the synthesis of fluorinated 2-aminopyridines through a one-pot reaction of 1,1-enediamines, various benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.org This method proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions to afford the target compounds in good yields. rsc.org The use of MCRs provides an efficient and environmentally benign route to pharmacologically relevant fluorinated pyridines. rsc.org Another multi-component approach combines an Ugi-Zhu three-component reaction with a subsequent cascade sequence to produce complex fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Cyclization and Annulation Strategies Utilizing Fluorinated Precursors

The construction of the pyridine ring can also be achieved through the cyclization of functionalized, fluorinated acyclic precursors. These strategies offer a high degree of regiocontrol for the placement of fluorine atoms and other substituents on the resulting pyridine ring.

A Rhodium(III)-catalyzed C–H functionalization approach has been developed for the synthesis of multi-substituted 3-fluoropyridines. nih.gov This method involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. The reaction proceeds with high regioselectivity, particularly with terminal alkynes, to provide single isomers of the 3-fluoropyridine products. nih.gov

Another method involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by an ammonium iodide/sodium dithionite system, to produce 4,6-bis(trifluoromethyl)pyridines. orgsyn.org This transition-metal-free approach utilizes readily available starting materials and offers broad functional group compatibility. orgsyn.org Additionally, the hydrogenation of fluorinated pyridines using heterogeneous catalysts like palladium on carbon can lead to the synthesis of fluorinated piperidines, which are saturated analogues of pyridines and important motifs in medicinal chemistry. nih.govacs.org

| Strategy | Precursors | Catalyst/Reagent | Product Type |

| Rh(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl₂]₂ | 3-Fluoropyridines nih.gov |

| Reductive Cyclization | O-Acyl oximes, Hexafluoroacetylacetone | NH₄I / Na₂S₂O₄ | 4,6-Bis(trifluoromethyl)pyridines orgsyn.org |

| Heterogeneous Hydrogenation | Fluoropyridines | Pd(OH)₂/C, HCl | Fluorinated Piperidines nih.govacs.org |

Strategies for Installing the 1,1-Difluoropropyl Moiety

The primary approach for the synthesis of 3-(1,1-difluoropropyl)pyridine involves the geminal difluorination of a suitable precursor, typically 3-propanoylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms, a reaction that can be achieved using various modern fluorinating agents.

Several reagents have been developed for the deoxofluorination of ketones to their corresponding gem-difluorides. Among the most common are sulfur-based fluorinating agents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M. jocpr.comwikipedia.orgsigmaaldrich.com

DAST (Diethylaminosulfur Trifluoride): DAST is a versatile but hazardous reagent that effectively converts ketones to gem-difluorides. The reaction typically requires stoichiometric amounts of DAST and is often performed in an inert solvent like dichloromethane (DCM) at room temperature or with gentle heating.

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxo-Fluor is a more thermally stable and safer alternative to DAST. sigmaaldrich.comorganic-chemistry.orgorganic-synthesis.com It can be used for the geminal difluorination of a wide range of ketones, including those with sensitive functional groups. orgsyn.orgresearchgate.net Reactions are generally carried out in solvents like DCM, and for less reactive ketones, a catalytic amount of a Lewis acid or alcohol can be added to facilitate the reaction. nih.gov

XtalFluor-E® and XtalFluor-M®: These are crystalline, air-stable aminodifluorosulfinium salts that offer significant advantages in terms of handling and safety compared to DAST and Deoxo-Fluor. wikipedia.org They are effective for the geminal difluorination of ketones when used in conjunction with a promoter such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org These reagents often provide higher yields and selectivity with fewer elimination byproducts. rsc.org

The following table summarizes typical conditions for the geminal difluorination of ketones, which are applicable to the synthesis of this compound from 3-propanoylpyridine.

| Reagent | Precursor | Typical Conditions | Yield (%) | Reference(s) |

| DAST | Ketone | DCM, rt to reflux | 60-80 | organic-chemistry.org |

| Deoxo-Fluor | Ketone | DCM, rt, cat. EtOH | 70-90 | organic-synthesis.comorgsyn.org |

| XtalFluor-E | Ketone | DCM, Et₃N·3HF, rt | 80-95 | nih.gov |

Once the 1,1-difluoropropyl moiety is installed, further functionalization of the pyridine ring can be achieved through various modern cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of fluorinated pyridine derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. mdpi.comillinois.edutcichemicals.comnih.gov For instance, a bromo-substituted this compound could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. illinois.eduresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgsoton.ac.ukmdpi.com This reaction can be used to introduce alkynyl groups onto the fluorinated pyridine scaffold. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgnih.gov It allows for the introduction of primary or secondary amines onto the this compound core.

The table below provides representative examples of these advanced coupling reactions on pyridine derivatives.

| Reaction | Substrates | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Suzuki-Miyaura | 3-Bromopyridine, Phenylboronic acid | Pd(OAc)₂, RuPhos | K₃PO₄ | n-Butanol | 100 | 95 | nih.gov |

| Sonogashira | 3-Iodopyridine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 55 | 90 | beilstein-journals.org |

| Buchwald-Hartwig | 3-Bromopyridine, Morpholine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100 | 85 | wikipedia.org |

Principles of Green Chemistry in Fluorinated Pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scranton.edu In the context of fluorinated pyridine synthesis, several strategies can be employed to enhance the environmental sustainability of these processes.

Use of Safer Solvents and Reagents: A key principle of green chemistry is the use of less hazardous and environmentally benign solvents and reagents. The development of safer fluorinating agents like Deoxo-Fluor and XtalFluor-E, which are less toxic and more stable than DAST, is a significant step in this direction. wikipedia.org Furthermore, the use of greener solvents, such as ionic liquids, can offer advantages in terms of recyclability and reduced volatility. researchgate.netmdpi.com Ionic liquids have been shown to be effective media for fluorination reactions, sometimes even acting as catalysts. researchgate.netmdpi.com

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Catalytic methods reduce waste, increase energy efficiency, and often allow for milder reaction conditions. The development of catalytic C-H fluorination and cross-coupling reactions for the synthesis and functionalization of fluorinated pyridines represents a significant advancement towards more sustainable synthetic routes. rsc.orgresearchgate.net

Advanced Spectroscopic and Diffraction Based Characterization of 3 1,1 Difluoropropyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-(1,1-Difluoropropyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring and the propyl side chain. The integration of these signals would indicate the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing fluorine atoms and the aromatic pyridine ring. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), revealing the connectivity of the proton framework.

Expected ¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Value | e.g., d, t, q, m | Value(s) | #H | Pyridine-H |

| Value | e.g., d, t, q, m | Value(s) | #H | Pyridine-H |

| Value | e.g., d, t, q, m | Value(s) | #H | Pyridine-H |

| Value | e.g., d, t, q, m | Value(s) | #H | Pyridine-H |

| Value | e.g., tq | Value(s) | 2H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be characteristic of an aromatic heterocycle. The carbon of the CF₂ group would exhibit a triplet due to coupling with the two fluorine atoms and would appear at a significantly different chemical shift compared to a non-fluorinated carbon. The other carbons of the propyl chain would also have characteristic shifts.

Expected ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | Pyridine-C |

| Value | Pyridine-C |

| Value | Pyridine-C |

| Value | Pyridine-C |

| Value | Pyridine-C |

| Value (t) | -CF₂- |

| Value | -CH₂- |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms in a molecule. For this compound, the two equivalent fluorine atoms would give a single signal. The chemical shift of this signal would be characteristic of a geminal difluoroalkyl group. This signal would likely be split into a triplet of quartets due to coupling with the adjacent methylene (-CH₂-) protons and the more distant methyl (-CH₃) protons, providing valuable structural confirmation.

Expected ¹⁹F NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Multi-Nuclear Correlation NMR (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the ¹H and ¹³C signals.

COSY would show correlations between coupled protons, confirming the proton-proton connectivities within the pyridine ring and the propyl chain.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would reveal correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and confirm the attachment of the difluoropropyl group to the pyridine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, showing characteristic absorption bands for different functional groups. For this compound, the FTIR spectrum would be expected to show:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic propyl chain.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-F stretching vibrations , which are typically strong and appear in a characteristic region of the spectrum, confirming the presence of the fluorine atoms.

C-H bending vibrations .

Expected FTIR Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Value(s) | e.g., s, m, w | Aromatic C-H stretch |

| Value(s) | e.g., s, m, w | Aliphatic C-H stretch |

| Value(s) | e.g., s, m, w | C=C / C=N ring stretch |

| Value(s) | e.g., s, m, w | C-F stretch |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound thermofisher.comnih.gov. This technique distinguishes between compounds with the same nominal mass but different elemental compositions (isobars) thermofisher.com. For this compound, HRMS would be used to confirm its identity by matching the experimentally measured mass to the theoretically calculated exact mass.

Detailed Research Findings: An HRMS analysis of this compound (C₈H₉F₂N) would yield a precise mass measurement of its molecular ion. In positive-ion mode, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, allows for unambiguous formula confirmation nih.govresearchgate.net.

Tandem MS (MS/MS) experiments on the protonated molecular ion could reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion would involve cleavages at the propyl side chain, such as the loss of an ethyl group (-CH₂CH₃) or fragments containing fluorine. These fragmentation patterns provide valuable structural confirmation mdpi.com.

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | C₈H₉F₂N | 157.06976 |

| [M+H]⁺ (Protonated Molecule) | C₈H₁₀F₂N | 158.07754 |

| Plausible Fragment [M-C₂H₅]⁺ | C₆H₄F₂N | 128.03064 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry escholarship.org. It is widely used for the purity assessment and quantification of volatile and semi-volatile compounds mdpi.comcdc.gov. For this compound, GC-MS serves as an ideal method to separate it from synthesis precursors, by-products, or degradation products, and to quantify its purity.

Detailed Research Findings: In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP-5ms column) semanticscholar.org. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and detected hmdb.ca.

The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. The mass spectrum of the main peak would be used to confirm the identity of this compound, while the peaks of any other components would be analyzed to identify impurities. The percentage purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

| Parameter | Typical Value / Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial 50°C, ramp at 10°C/min to 250°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, while powder XRD (PXRD) is used for phase identification and analysis of polycrystalline materials.

Detailed Research Findings: No published crystal structure for this compound is currently available. However, if suitable single crystals could be grown, single-crystal XRD analysis would provide a complete structural elucidation nih.govmdpi.com. The analysis would reveal the precise geometry of the molecule in the solid state, including the conformation of the difluoropropyl chain relative to the pyridine ring. Studies on other fluorinated pyridines have shown that fluorine substitution significantly influences crystal packing, leading to varied arrangements from herringbone to parallel stacking acs.orgfigshare.com.

Powder XRD would yield a diffraction pattern that serves as a unique "fingerprint" for the crystalline form of the compound. This pattern could be used for quality control to ensure batch-to-batch consistency and to identify different polymorphic forms if they exist.

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths & Angles | Precise molecular geometry |

| Intermolecular Interactions | Details on packing forces (e.g., H-bonds, π-stacking) |

Other Advanced Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are premier separation techniques used for the analysis and purification of a wide range of compounds. Given the basic nature of the pyridine nitrogen, these methods are well-suited for the analysis of this compound.

Detailed Research Findings: HPLC: A reversed-phase HPLC (RP-HPLC) method would likely be effective for analyzing the purity of this compound. Separation would be achieved on a nonpolar stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier to ensure good peak shape for the basic analyte.

SFC: SFC is a powerful alternative to HPLC, particularly for the analysis and purification of basic compounds chromatographytoday.com. SFC uses supercritical CO₂ as the primary mobile phase, which reduces solvent consumption and can lead to faster analyses mdpi.com. For a basic compound like this compound, a stationary phase such as 2-ethylpyridine is often effective, as it can provide good peak shapes without requiring basic additives in the mobile phase nih.govhplc.eu. This is advantageous for subsequent analysis by mass spectrometry.

| Parameter | HPLC (Reversed-Phase) | SFC |

|---|---|---|

| Stationary Phase | C18, Phenyl-Hexyl | 2-Ethylpyridine, Silica, Diol |

| Mobile Phase | Water/Acetonitrile or Methanol + modifier (e.g., Formic Acid) | CO₂ / Co-solvent (e.g., Methanol) +/- modifier |

| Analysis Time | Typically longer | Typically shorter due to lower viscosity |

| Application | Purity assessment, quantification | Purity assessment, chiral separations, preparative purification |

Surface Spectroscopic Methods for Adsorption Studies (e.g., IRRA, STM, XPS, NEXAFS)researchgate.net

The study of this compound adsorption on various surfaces is crucial for understanding its interfacial behavior, which is essential for applications in catalysis, materials science, and molecular electronics. A suite of surface-sensitive spectroscopic and microscopic techniques can be employed to elucidate the molecule-substrate interactions, orientation, and electronic structure. While specific experimental data for this compound is not extensively available in public literature, the application of these methods can be understood from studies on analogous pyridine and fluorinated aromatic compounds.

Infrared Reflection-Absorption Spectroscopy (IRRA)

IRRA is a powerful technique for studying the vibrational modes of molecules adsorbed on flat, reflective surfaces. By analyzing the absorption of infrared radiation, IRRA provides information on the chemical bonds within the adsorbate and how they are perturbed upon interaction with the substrate. For this compound, IRRA would be sensitive to the vibrational modes of the pyridine ring and the C-F and C-C bonds of the difluoropropyl group.

Adsorption can lead to shifts in the vibrational frequencies of the pyridine ring modes compared to the gas or liquid phase. For instance, the ring stretching modes, typically observed in the 1400-1600 cm⁻¹ region for pyridine derivatives, can provide insight into the nature of the surface interaction. rsc.orgresearchgate.netresearchgate.net Coordination of the nitrogen lone pair with a Lewis acidic site on a metal oxide surface, for example, would likely lead to a blue shift of certain ring vibrations. rsc.orgmsesupplies.com The orientation of the molecule with respect to the surface can also be inferred from the surface selection rule in IRRA, which dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly active.

Hypothetical IRRA Data for this compound Adsorption:

| Vibrational Mode | Gas Phase Frequency (cm⁻¹) | Adsorbed on Surface X (cm⁻¹) | Interpretation of Shift |

|---|---|---|---|

| Pyridine Ring Breathing | ~992 | ~1015 | Interaction via Nitrogen Lone Pair |

| C-F Symmetric Stretch | ~1100 | ~1105 | Weak interaction of the difluoropropyl group with the surface |

| Pyridine C=C/C=N Stretch | ~1580 | ~1595 | Surface coordination affecting ring electronics |

Scanning Tunneling Microscopy (STM)

STM is a real-space imaging technique that can visualize individual molecules adsorbed on conductive surfaces with atomic resolution. wikipedia.org The image contrast in STM is related to the local density of electronic states (LDOS) of the sample near the Fermi level. wikipedia.org For aromatic molecules, STM images often reveal the shape and orientation of the molecule on the surface. ucdavis.eduau.dk

An STM study of this compound would aim to determine its adsorption geometry, molecular ordering, and potential surface mobility. ibm.com It is expected that the molecule would lie flat on a metal surface to maximize the interaction of the pyridine π-system with the substrate. The difluoropropyl group might appear as a distinct feature, and its orientation relative to the pyridine ring could be resolved. At higher coverages, self-assembled structures may form, driven by intermolecular and molecule-substrate interactions. Scanning tunneling spectroscopy (STS), a related technique, could be used to probe the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the near-surface region of a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can determine the binding energies of these electrons, which are characteristic of each element and its chemical environment.

For this compound, XPS would provide crucial information about the interaction with the substrate through the analysis of the N 1s, C 1s, and F 1s core levels. acs.org A shift in the N 1s binding energy upon adsorption would indicate a change in the chemical environment of the nitrogen atom, such as coordination to a surface atom. The C 1s spectrum would be complex, with components corresponding to the different carbon atoms in the pyridine ring and the difluoropropyl group. The carbon atom bonded to the two fluorine atoms is expected to have a significantly higher binding energy due to the strong electronegativity of fluorine. utl.ptresearchgate.net The F 1s binding energy is also sensitive to the local chemical environment. thermofisher.comxpsfitting.com

Hypothetical XPS Binding Energies for Adsorbed this compound:

| Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|

| N 1s | ~400.5 | Interaction of the pyridine nitrogen with the surface |

| C 1s (Pyridine) | ~285.0 | Aromatic carbon environment |

| C 1s (-CH₂) | ~286.0 | Aliphatic carbon |

| C 1s (-CF₂) | ~291.0 | Carbon bonded to two fluorine atoms |

| F 1s | ~688.0 | C-F bonds in the difluoropropyl group |

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a technique that probes the unoccupied electronic states of a material. ifnano.de By tuning the energy of monochromatic X-rays through the absorption edge of a core level (e.g., C K-edge, N K-edge), transitions of core electrons to unoccupied molecular orbitals can be excited. The resulting absorption spectrum provides information about the chemical bonding and orientation of molecules on surfaces. nih.govacs.org

For this compound, N K-edge NEXAFS would be particularly informative. aip.org The spectra would show sharp resonances corresponding to transitions from the N 1s core level to unoccupied π* and σ* orbitals of the pyridine ring. The intensity of the π* resonances is highly dependent on the polarization of the incident X-ray beam relative to the orientation of the pyridine ring. By varying the angle of the incident X-rays, the tilt angle of the pyridine ring with respect to the surface can be accurately determined. C K-edge NEXAFS would provide complementary information about the orientation of the molecule and the electronic structure of the carbon atoms. aps.org

Computational and Theoretical Investigations of 3 1,1 Difluoropropyl Pyridine

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in a variety of sophisticated calculation methodologies. These techniques are employed to solve the Schrödinger equation, providing a mathematical description of the molecule's electronic behavior. For a molecule such as 3-(1,1-Difluoropropyl)pyridine, a combination of methods is often used to gain a comprehensive understanding of its properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.netrsc.orgirjweb.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

For this compound, DFT calculations, commonly using functionals like B3LYP, are employed to perform geometry optimization. researchgate.net This process determines the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. The output includes precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other molecular properties. DFT also provides a detailed picture of the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical values for similar fluorinated pyridine (B92270) structures, as specific computational studies on this compound are not readily available in the cited literature.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (in ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-C (propyl) | ~1.53 Å |

| Bond Angle | F-C-F | ~105° |

| Bond Angle | C-N-C (in ring) | ~117° |

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. One of the widely used ab initio methods is Møller-Plesset perturbation theory (MP2), which improves upon the Hartree-Fock method by including electron correlation effects. researchgate.netsourceforge.net

These correlation effects are critical for accurately describing weak intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For this compound, MP2 calculations would be instrumental in studying how the molecule interacts with other molecules, such as solvents or biological receptors. Understanding these interactions is key to predicting the compound's physical properties and its behavior in a condensed phase. For instance, the fluorine atoms and the nitrogen atom can participate in various non-covalent interactions, the strength of which can be quantified using MP2. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure reveals the fundamental factors governing a molecule's reactivity, stability, and spectroscopic properties. For this compound, such analyses focus on the distribution and energy of its electrons.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. irjweb.comirjweb.comemerginginvestigators.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comemerginginvestigators.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org For pyridine derivatives, the introduction of electron-withdrawing groups like fluorine can significantly influence the energies of these frontier orbitals. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This data is hypothetical and serves to illustrate the typical outputs of FMO analysis for related compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating ability |

| LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability/reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.orgresearchgate.netnih.gov It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potential values.

For this compound, the MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This site is the most likely to be protonated or attacked by electrophiles. nih.gov Conversely, the highly electronegative fluorine atoms would draw electron density away from the adjacent carbon and hydrogen atoms, creating regions of positive potential (blue) and making them susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method translates the complex, delocalized molecular orbitals obtained from quantum calculations into a more intuitive picture of Lewis-like structures, including lone pairs, core orbitals, and bond orbitals.

Table 3: Predicted Natural Population Analysis (NPA) Charges for Key Atoms in this compound The following charge data is illustrative and based on general principles of electronegativity and inductive effects in similar molecules.

| Atom | Predicted NPA Charge (a.u.) |

| N (Pyridine Ring) | ~ -0.55 |

| C (bonded to F atoms) | ~ +0.40 |

| F | ~ -0.35 |

| C (Pyridine, adjacent to N) | ~ -0.20 |

| H (Pyridine Ring) | ~ +0.15 |

Charge Transfer and Distribution within the Molecular Framework

Computational analysis provides significant insights into the electronic structure of this compound, revealing how the introduction of the difluoropropyl group modifies the charge distribution of the parent pyridine ring. The high electronegativity of the fluorine atoms results in a substantial withdrawal of electron density from the rest of the molecule. This intramolecular charge transfer is a key determinant of the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis further quantifies the intramolecular charge transfer and delocalization effects. nih.govnu.edu.kzniscpr.res.in This method examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant charge transfer is anticipated from the lone pair orbitals of the pyridine nitrogen (n_N) and the π-orbitals of the aromatic ring (π_C-C, π_C-N) to the antibonding orbitals of the C-F bonds (σ*_C-F). researchgate.netrsc.org These interactions, particularly the hyperconjugative effects, lead to a stabilization of the molecule but also result in a redistribution of electron density. The NBO charges would confirm the polarization of the C-F bonds and the resulting electron deficiency on the carbon of the CF2 group. This analysis provides a detailed picture of the electronic delocalization that influences the molecule's chemical behavior and reactivity. nih.gov

Theoretical Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.netphyschemres.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated and compared with experimental data. nih.govmdpi.com This comparison is crucial for the accurate assignment of vibrational modes to specific molecular motions. researchgate.netresearchgate.net

Typically, calculations are performed using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govconferenceworld.in The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. To improve agreement, a uniform scaling factor is commonly applied. conferenceworld.in

For this compound, the vibrational spectrum would be characterized by modes originating from the pyridine ring and the difluoropropyl side chain. Key predicted vibrational modes would include:

Pyridine Ring Modes: C-H stretching, C-N stretching, and various in-plane and out-of-plane ring deformation modes. The frequencies of these modes are influenced by the electronic effects of the difluoropropyl substituent. nih.govcdnsciencepub.com

C-F Stretching Modes: Strong, characteristic bands in the infrared spectrum, typically appearing in the 1100-1250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-F bonds. researchgate.net

Alkyl Chain Modes: C-H stretching, bending, and rocking vibrations of the propyl group.

A comparison between theoretical and experimental data allows for a detailed understanding of the molecule's vibrational dynamics.

Table 1: Representative Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) |

|---|---|---|

| Pyridine Ring C-H Stretch | 3080 | 3075 (IR) |

| CH₃ Asymmetric Stretch | 2990 | 2985 (IR) |

| CH₂ Symmetric Stretch | 2885 | 2880 (IR) |

| Pyridine Ring C=C/C=N Stretch | 1590 | 1588 (Raman) |

| Pyridine Ring C=C/C=N Stretch | 1475 | 1472 (IR) |

| C-F Asymmetric Stretch | 1240 | 1238 (IR) |

| C-F Symmetric Stretch | 1155 | 1152 (IR) |

| Pyridine Ring Breathing | 995 | 993 (Raman) |

| C-C Stretch (Propyl) | 890 | 888 (Raman) |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is an essential tool for structure elucidation and verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically employed at the DFT level of theory, is widely used for this purpose and has shown good accuracy for a range of nuclei, including ¹H, ¹³C, and ¹⁹F. nih.govimist.mamdpi.com

For this compound, theoretical predictions would be vital for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. Calculations are performed on the optimized geometry of the molecule, and the computed absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory. joaquinbarroso.com

¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, making ¹⁹F NMR a particularly informative technique for fluorinated compounds. researchgate.netnih.govacs.org DFT-GIAO calculations can predict these shifts with high accuracy, often within a few ppm of the experimental values. researchgate.netnih.govmdpi.com

¹³C NMR: Predictions for the carbon signals would show the effect of the electronegative fluorine atoms, with the CF₂ carbon appearing at a significantly downfield shift. The shifts of the pyridine ring carbons would also be modulated by the substituent.

¹H NMR: The proton signals of the pyridine ring and the propyl chain can be assigned based on calculated shifts, helping to resolve complex splitting patterns.

A linear correlation between the calculated and experimental chemical shifts is often established to validate the computational model and improve predictive accuracy. researchgate.net

Table 2: Representative Correlation of Theoretical and Experimental NMR Chemical Shifts

| Nucleus | Atom Position | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) (Hypothetical) |

|---|---|---|---|

| ¹⁹F | -CF₂- | -95.2 | -94.8 |

| ¹³C | C2 (Py) | 150.1 | 149.8 |

| ¹³C | C3 (Py) | 135.5 | 135.2 |

| ¹³C | C4 (Py) | 136.8 | 136.5 |

| ¹³C | CF₂ | 124.3 | 123.9 |

| ¹³C | CH₂ | 35.1 | 34.9 |

| ¹³C | CH₃ | 8.9 | 8.7 |

| ¹H | H2 (Py) | 8.65 | 8.62 |

| ¹H | H4 (Py) | 7.80 | 7.77 |

| ¹H | CH₂ | 2.35 | 2.33 |

| ¹H | CH₃ | 1.05 | 1.02 |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. fau.eu By mapping the potential energy surface (PES) for a given reaction, key features such as transition states, intermediates, and activation energies can be determined. ijarsct.co.in These studies are invaluable for understanding reaction feasibility, selectivity, and kinetics.

Synthesis Pathways: The synthesis of pyridine derivatives can occur through various routes, such as condensation reactions or cyclizations. kyoto-u.ac.jprsc.orgorganic-chemistry.orgresearchgate.net Computational studies can be employed to investigate the mechanisms of these syntheses. For example, DFT calculations could model the step-by-step formation of the pyridine ring, identifying the rate-determining step and clarifying the roles of catalysts or reagents.

Reactivity and Functionalization: The electronic properties of this compound, particularly the electron-deficient nature of the pyridine ring and the presence of the fluorine atoms, govern its reactivity. Computational studies can explore various reaction pathways, such as:

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack, theoretical calculations can predict the most likely site of substitution by modeling the stability of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The electron-withdrawing substituent may activate the ring towards nucleophilic attack, particularly at positions ortho and para to the substituent. Computational modeling can map the reaction pathway and calculate the energy barriers for such transformations.

C-H Functionalization: Modern synthetic methods often involve the direct functionalization of C-H bonds. Theoretical studies can elucidate the mechanisms of these reactions, for instance, in the selective fluorination or alkylation of the pyridine ring. nih.govresearchgate.netrsc.org

By calculating the geometries of reactants, products, and transition states, and determining the associated energy changes, a complete reaction profile can be constructed. This information helps in optimizing reaction conditions and designing new synthetic strategies.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl side chain in this compound gives rise to multiple possible conformations, which can significantly influence the molecule's physical and biological properties. Computational methods are essential for exploring this conformational landscape.

Conformational Analysis: Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and determining their relative energies and the energy barriers for interconversion. For this compound, the key degree of freedom is the rotation around the C-C single bonds of the propyl group. The presence of the two fluorine atoms on the same carbon atom introduces significant steric and electrostatic interactions that dictate the preferred conformations. nih.gov

Studies on similar 1,3-difluorinated systems have shown that gauche interactions and electrostatic repulsion between fluorine atoms play a crucial role. nih.govresearchgate.net For the difluoropropyl group, one would expect to find several stable conformers, such as anti and gauche arrangements, with respect to the orientation of the terminal methyl group relative to the pyridine ring. DFT calculations can be used to optimize the geometry of each potential conformer and calculate their relative Gibbs free energies to predict their populations at a given temperature. mdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Py-C-C-CH₃) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~ +60° | 2.5 | 17.5 |

| Gauche (-) | ~ -60° | 2.5 | 17.5 |

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational space and the study of dynamic processes such as conformational transitions. biorxiv.org

By simulating this compound in a solvent (e.g., water or an organic solvent), MD can reveal how intermolecular interactions with the solvent affect its conformational preferences and dynamics. youtube.com These simulations can provide insights into the flexibility of the side chain, the time scales of conformational changes, and the average structural properties of the molecule in a realistic environment, which are crucial for understanding its interactions in a biological or material context.

Chemical Reactivity and Synthetic Utility of 3 1,1 Difluoropropyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The presence of the electron-withdrawing 1,1-difluoropropyl group at the 3-position significantly influences the reactivity of the pyridine ring. This substituent deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Reactivity and Regioselectivity on Fluorinated Pyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.org This deficiency is further amplified by the strong inductive electron-withdrawing effect of the 1,1-difluoropropyl group. As a result, 3-(1,1-Difluoropropyl)pyridine is susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are favored at the 2- and 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen). quimicaorganica.org The attack of a nucleophile at these positions allows for the formation of a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.

In the case of fluorinated pyridines, such as pentafluoropyridine, nucleophilic substitution occurs readily, with the position of attack being influenced by reaction conditions and the nature of the nucleophile. rsc.org For this compound, while it is not as activated as a perfluorinated system, the principles of regioselectivity still apply. Nucleophilic attack will preferentially occur at the 2-, 4-, and 6-positions. The presence of a good leaving group at one of these positions would facilitate SNAr reactions. nih.govnih.govresearchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Position of Attack | Relative Reactivity | Rationale |

|---|---|---|

| 2- and 6-positions | High | Proximity to the electron-withdrawing nitrogen atom and stabilization of the intermediate. |

| 4-position | Moderate to High | Para-relationship to the nitrogen atom allows for effective charge delocalization. |

Electrophilic Reactivity Considerations and Aromaticity

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring and can be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions. wikipedia.orgbeilstein-journals.orgstackexchange.com The 1,1-difluoropropyl group further deactivates the ring towards electrophiles through its strong electron-withdrawing inductive effect.

If an electrophilic substitution reaction were to occur, it would be predicted to take place at the 5-position. Attack at the 2-, 4-, or 6-positions leads to a highly destabilized cationic intermediate where a positive charge is placed on the carbon adjacent to the already electron-deficient nitrogen atom. quimicaorganica.org In contrast, attack at the 3- or 5-position keeps the positive charge further from the nitrogen, resulting in a more stable intermediate. Since the 3-position is already substituted, the most likely position for electrophilic attack is the 5-position. However, forcing conditions would be required, and the yields are expected to be low. youtube.com The aromaticity of the pyridine ring is maintained throughout these transformations, though the intermediates are temporarily non-aromatic.

To enhance the reactivity of the pyridine ring towards electrophiles, one could convert the pyridine to its N-oxide. The N-oxide group is electron-donating through resonance, which can activate the ring, particularly at the 4-position, towards electrophilic attack. youtube.comrsc.org Subsequent deoxygenation would then yield the substituted pyridine.

C–H Functionalization and Derivatization at Pyridine Ring Positions

Direct C–H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials. thieme-connect.comrsc.orgnih.gov For this compound, transition-metal-catalyzed C–H functionalization could provide a route to further derivatization.

The regioselectivity of C–H functionalization on pyridines is often directed by the catalyst and reaction conditions. beilstein-journals.org

C-2 Functionalization: The C-2 position is often favored due to its proximity to the coordinating nitrogen atom, which can direct the metal catalyst. nih.gov

C-4 Functionalization: While less common, methods for C-4 functionalization have been developed.

C-5 Functionalization (meta-C–H functionalization): This is generally more challenging due to the inherent electronic properties of the pyridine ring but can be achieved using specific directing groups or catalytic systems. nih.gov

Given the electronic nature of this compound, radical-based C-H functionalization, such as the Minisci reaction, could also be a viable strategy. These reactions typically favor attack at the electron-deficient 2- and 4-positions of the pyridine ring. nih.gov

Reactivity and Transformations of the 1,1-Difluoropropyl Moiety

The 1,1-difluoropropyl group is a key feature of the molecule, and its reactivity is distinct from that of a non-fluorinated alkyl chain.

Functional Group Interconversions on the Fluorinated Alkyl Chain

The geminal difluoro group is generally stable and does not readily undergo substitution reactions at the carbon bearing the fluorine atoms. However, the adjacent methylene and methyl groups offer sites for potential functionalization. Radical halogenation could potentially introduce a functional group handle on the alkyl chain, although selectivity might be an issue.

More advanced methods, such as frustrated Lewis pair (FLP) mediated monoselective C-F bond activation, have been shown to enable the desymmetrization of geminal difluoroalkanes, although this is more relevant to prochiral centers. semanticscholar.orgnih.gov It is conceivable that under specific catalytic conditions, one of the C-F bonds could be activated for further transformation, but this would likely require specialized reagents.

Stability and Electronic Effects of Geminal Difluorine Substituents

The geminal difluoro group is highly stable due to the strength of the carbon-fluorine bond. This stability makes the 1,1-difluoropropyl moiety a robust structural feature.

The electronic effects of the geminal difluorine substituents are significant:

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is responsible for the deactivation of the pyridine ring towards electrophilic attack and the increased acidity of any α-protons, should they exist.

Table 2: Summary of Electronic Effects of the 1,1-Difluoropropyl Group

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the pyridine ring and along the alkyl chain. | Deactivates the pyridine ring towards electrophiles; activates it towards nucleophiles. |

Applications as a Building Block in Multi-Step Organic Synthesis

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and materials. lifechemicals.com The introduction of fluorine-containing substituents, such as the 1,1-difluoropropyl group, can significantly alter the physicochemical properties of the pyridine core, including its lipophilicity, metabolic stability, and electronic characteristics. Consequently, this compound presents itself as a potentially valuable building block for the construction of more complex molecular architectures in multi-step organic synthesis. Its utility is predicated on the reactivity of both the pyridine ring and the difluoroalkyl substituent, allowing for its incorporation into larger, functional molecules.

The synthesis of polyheterocyclic systems, which feature multiple interconnected heterocyclic rings, is a significant area of organic chemistry, often leading to compounds with unique biological activities and material properties. Functionalized pyridines are frequently employed as key precursors in strategies aimed at constructing these intricate structures. nih.govmdpi.com The synthetic routes to such systems often involve cyclization or condensation reactions where the pyridine unit acts as a foundational component.

A comprehensive review of available scientific literature did not yield specific examples or detailed research findings on the application of this compound as a direct building block for the formation of complex polyheterocyclic systems. While general methods for pyridine synthesis and functionalization are well-documented, the specific use of this compound in sequential reactions to build fused or linked heterocyclic scaffolds has not been described in the reviewed literature.

Macrocycles and supramolecular assemblies are large, organized molecular systems with applications in host-guest chemistry, catalysis, and materials science. The pyridine moiety is often incorporated into these structures due to its defined geometry and its ability to coordinate with metal ions or participate in hydrogen bonding and π-stacking interactions. rsc.orgscielo.br The inclusion of fluorinated substituents could further modulate the electronic properties and conformational preferences of such large-scale structures. For instance, fluorinated pyridines like perfluoro-4-isopropylpyridine have been successfully used as building blocks for macrocyclic systems. nih.govresearchgate.net

Despite the potential utility of fluorinated pyridines in this field, a thorough search of scientific databases and literature reveals no specific studies detailing the integration of this compound into macrocyclic or supramolecular structures. Research detailing the synthesis and characterization of macrocycles or self-assembling systems explicitly derived from this compound is not present in the currently available body of scientific work.

Supramolecular Chemistry and Intermolecular Interactions Involving Fluorinated Pyridine Derivatives

Hydrogen Bonding Networks in Fluorinated Pyridine (B92270) Assemblies

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a cornerstone of its supramolecular chemistry. Fluorination, however, modulates this ability. The electron-withdrawing nature of fluorine atoms decreases the electron density on the pyridine nitrogen, thereby reducing its hydrogen bond acceptor strength. For a molecule like 3-(1,1-Difluoropropyl)pyridine, the inductive effect of the difluoroalkyl group is expected to lower the basicity of the pyridine nitrogen.

Despite this reduced basicity, fluorinated pyridines still participate in a variety of hydrogen bonding interactions, often forming complex networks. Studies on fluorinated aminopyridines show that even with the electron-deficient nature of the ring, dominant N–H···N intermolecular interactions involving the pyridine nitrogen are observed. acs.org Furthermore, weak C–H···F hydrogen bonds have been identified as significant structure-directing interactions in the crystal structures of fluorinated aromatic compounds. acs.orgacs.orgias.ac.in These interactions, though energetically weak, can collectively provide significant stabilization to the crystal lattice. ed.ac.uk In the context of this compound, the fluorine atoms on the propyl group can act as weak hydrogen bond acceptors, engaging with C-H donors from neighboring molecules to guide the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Fluorinated Pyridines |

| Conventional H-Bond | O-H, N-H | Pyridine N | 1.8 - 2.2 (H···N) | Strength is reduced by electron-withdrawing fluorine substituents. |

| Weak H-Bond | C-H | Pyridine N | > 2.2 (H···N) | Contributes to overall packing, especially in the absence of stronger donors. |

| Weak H-Bond | C-H | Fluorine (C-F) | ~2.5 (H···F) | Plays a crucial, often structure-directing, role in the absence of stronger interactions. ias.ac.inrsc.org |

Halogen Bonding Interactions with Fluorine and Other Halogens

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of this interaction typically follows the trend I > Br > Cl > F. nih.gov The pyridine nitrogen is an excellent halogen bond acceptor. The strength of this interaction is sensitive to the electronic properties of the pyridine ring; electron-donating groups enhance the interaction, while electron-withdrawing groups weaken it. ucmerced.edu

For this compound, the electron-withdrawing substituent would decrease the Lewis basicity of the nitrogen atom, making it a weaker halogen bond acceptor compared to unsubstituted pyridine. However, it can still form significant halogen bonds, particularly with strong halogen bond donors like iodoperfluorocarbons. acs.org

A more debated aspect is the role of fluorine as a halogen bond donor. Due to its high electronegativity and low polarizability, fluorine does not typically form a "σ-hole"—a region of positive electrostatic potential on the outer surface of the halogen—which is characteristic of heavier halogens and is central to strong halogen bonding. chemistryviews.org Consequently, fluorine is generally considered a very poor halogen bond donor. nih.gov However, some computational and experimental studies suggest that under specific circumstances, where fluorine is attached to a very strong electron-withdrawing group, it can participate in weak halogen-bond-like interactions. ucmerced.educhemistryviews.org In the case of this compound, it is highly unlikely that the fluorine atoms on the propyl group would act as effective halogen bond donors. Instead, they are more likely to participate as acceptors in weak hydrogen bonds (C-H···F).

The primary role of this compound in halogen bonding would be as a Lewis base, with the interaction strength being tunable based on the halogen bond donor. A systematic study of cocrystals with a series of diiodoperfluoroarenes, for instance, could quantify the acceptor ability of this specific fluorinated pyridine.

| Halogen Donor | Interaction with Pyridine N | Strength Trend | Reference |

| C-I | Strong | I > Br > Cl >> F | nih.gov |

| C-Br | Moderate | I > Br > Cl >> F | acs.org |

| C-Cl | Weak | I > Br > Cl >> F | acs.org |

| C-F | Very Weak / Negligible | I > Br > Cl >> F | nih.govchemistryviews.org |

Aromatic π–π Stacking and Other Non-Covalent Interactions in Crystal Engineering

Aromatic π–π stacking interactions are crucial in the crystal engineering of planar molecules like pyridine. These interactions are complex and sensitive to the electronic nature of the aromatic ring. nih.gov Introducing fluorine atoms dramatically alters the quadrupole moment of the pyridine ring, which in turn modifies the nature of the π–π stacking.

In general, face-to-face stacking of aromatic rings is electrostatically unfavorable. Instead, offset-stacked or edge-to-face (T-shaped) arrangements are preferred. nih.gov The fluorination of an aromatic ring can lead to attractive interactions with a non-fluorinated or less-fluorinated ring, often referred to as "quadrupole-quadrupole" or "π-hole" interactions. For instance, the electron-poor π-system of a highly fluorinated ring can interact favorably with the electron-rich π-system of a hydrocarbon analogue. nih.gov

In the case of this compound, the fluorinated alkyl substituent primarily exerts an electronic influence through induction, making the entire ring more electron-deficient. This would affect its stacking behavior with other aromatic systems. In its own crystal structure, one might expect a competition between various packing motifs. Studies on simpler fluorinated pyridines have shown a systematic change in crystal packing from a herringbone arrangement (typical for pyridine) to a parallel-displaced arrangement as the degree of fluorination increases. researchgate.netfigshare.comresearchgate.net

| Interaction Type | Description | Influence of Fluorination |

| π–π Stacking | Interaction between aromatic rings. | Alters quadrupole moment, potentially favoring interactions with non-fluorinated rings. Can shift packing from herringbone to parallel-displaced. figshare.comresearchgate.net |

| C–H···F Bonds | Weak hydrogen bonds with fluorine as an acceptor. | Become more prevalent and structurally significant as fluorine content increases. acs.orgias.ac.in |

| F···F Contacts | Interactions between fluorine atoms on adjacent molecules. | Nature is debated; can be weakly attractive or repulsive depending on geometry. figshare.comrsc.org |

| van der Waals | Dispersive forces between alkyl groups. | The propyl chain allows for these interactions to contribute to crystal packing. |

Influence of Fluorine Substitution on Self-Assembly and Crystal Packing

The substitution of hydrogen with fluorine has a profound impact on the self-assembly and crystal packing of pyridine derivatives. Fluorine is unique among substituents; it is only slightly larger than hydrogen, yet it is the most electronegative element. This combination of properties leads to significant changes in intermolecular interactions without causing major steric upheaval.

A key effect of fluorination is the alteration of the molecular electrostatic potential. As fluorine atoms are added to a pyridine ring, the electron density is pulled from the ring, leading to a more electron-deficient π-system and a less basic nitrogen atom. nih.gov This has direct consequences for self-assembly:

Weakened N-centered Hydrogen/Halogen Bonding: As discussed, the pyridine nitrogen becomes a poorer acceptor for both hydrogen and halogen bonds.

Emergence of C–H···F Interactions: The highly electronegative fluorine atoms become potential acceptors for weak C–H···F hydrogen bonds, which can become the dominant structure-directing forces, especially when stronger donors/acceptors are absent. ias.ac.in

Modified Aromatic Stacking: The change in the ring's quadrupole moment alters π–π stacking geometries. Investigations on a series of fluorinated pyridines demonstrated a systematic evolution of crystal packing, moving from herringbone to parallel and back to edge-to-face arrangements as the number of fluorine substituents increases. researchgate.netfigshare.comresearchgate.net

For this compound, the fluorinated alkyl group influences self-assembly both electronically and sterically. The inductive effect modifies the interactions centered on the pyridine ring, while the difluoropropyl group itself can participate in weak C-H···F interactions and van der Waals contacts. The resulting crystal structure is a delicate balance of these competing forces. The principles of fluorination-induced self-assembly can be harnessed to create predictable changes in solid-state architecture. researchgate.netnih.gov

Design Principles for Novel Supramolecular Architectures and Materials

The unique properties of fluorinated building blocks like this compound offer a versatile toolkit for the rational design of supramolecular architectures and functional materials. The ability of fluorine to subtly but significantly alter non-covalent interactions allows for fine-tuning of solid-state structures and properties. researchgate.netnih.gov

Key design principles include:

Tunable Interaction Strength: The electron-withdrawing nature of the difluoropropyl group provides a specific level of basicity for the pyridine nitrogen. This allows for the selection of complementary hydrogen or halogen bond donors of appropriate strength to form predictable supramolecular synthons. For example, by pairing it with strong donors, robust complexes can be formed despite the reduced basicity.

Exploitation of Weak Hydrogen Bonds: The C-F groups on the propyl chain can be used as reliable acceptors for C-H donors. This principle is central to building complex networks where stronger interactions are absent or geometrically frustrated. By designing molecules with appropriately positioned C-H groups, specific C-H···F interaction motifs can be programmed. acs.org

Engineering Aromatic Interactions: The electron-deficient nature of the fluorinated pyridine ring can be used to direct co-crystallization with electron-rich aromatic molecules, promoting strong π–π stacking interactions. This is a powerful strategy for creating mixed-stack charge-transfer materials or for controlling the orientation of components in a crystal.

Creating "Supramolecular Alloys": The miscibility of fluorinated and non-fluorinated building blocks can be used to create crystalline "supramolecular alloys." chemrxiv.org By mixing this compound with other pyridine derivatives in varying ratios during self-assembly (e.g., in the formation of porous organic cages or coordination polymers), it may be possible to systematically tune the properties of the resulting material, such as pore size, stability, or guest affinity. chemrxiv.org

Fluorine-Specific Self-Assembly: The tendency of fluorinated segments to segregate from hydrocarbon segments (the "fluorous effect") can be a powerful driving force for self-assembly, particularly in larger molecules or polymers. rsc.org Incorporating this compound as a functional headgroup in an amphiphilic molecule could lead to the formation of unique micelles, vesicles, or surface layers.

By understanding the nuanced effects of the 3-(1,1-difluoropropyl) substituent on the fundamental non-covalent interactions of the pyridine core, it becomes possible to design and construct a wide array of novel supramolecular systems with tailored structures and functions. nsf.govrsc.org

Structure Property Relationships in Fluorinated Pyridine Systems

Impact of Fluorine on Electronic Distribution and Molecular Recognition Principles

The high electronegativity of fluorine is the primary driver of its influence on the electronic properties of the pyridine (B92270) system. The gem-difluoro group (-CF₂-) on the propyl substituent acts as a strong electron-withdrawing group through a negative inductive effect (-I). This effect significantly perturbs the electron distribution within the molecule.

Electron Density and Basicity: The inductive withdrawal of electron density from the pyridine ring by the -CF₂CH₂CH₃ group reduces the electron density on the ring nitrogen. This diminishes the availability of the nitrogen's lone pair of electrons for protonation, thereby decreasing the basicity (pKa) of the molecule compared to pyridine or its non-fluorinated alkyl analogues. For instance, the pKa of pyridine is approximately 5.2, while that of 3-ethylpyridine (B110496) is around 5.8. In contrast, the pKa of 3-(trifluoromethyl)pyridine, which has an even stronger electron-withdrawing group, is significantly lower at about 3.5. It is expected that the pKa of 3-(1,1-Difluoropropyl)pyridine would fall between that of 3-ethylpyridine and 3-(trifluoromethyl)pyridine.